molecular formula C14H16FN3OS2 B2713777 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392303-23-0

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2713777
CAS No.: 392303-23-0
M. Wt: 325.42
InChI Key: JUPZMAXVHHMQTD-UHFFFAOYSA-N
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Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio group at position 5 and a 3-methylbutanamide moiety at position 2. The 1,3,4-thiadiazole core is widely studied for its bioactivity, including antimicrobial, anticancer, and anticonvulsant properties . Fluorine substitution on the benzyl ring may enhance metabolic stability and target binding due to its electronegativity and small atomic radius, as seen in fluorinated analogs with improved pharmacokinetic profiles . The 3-methylbutanamide chain likely influences solubility and membrane permeability, critical for bioavailability.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-9(2)6-12(19)16-13-17-18-14(21-13)20-8-10-4-3-5-11(15)7-10/h3-5,7,9H,6,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPZMAXVHHMQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the reaction of 3-fluorobenzyl chloride with 1,3,4-thiadiazole-2-thiol to form the intermediate 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the migration and proliferation of cancer cells by blocking the cell cycle in the S phase . This is achieved through its interaction with key proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis likely follows TBTU-mediated amide coupling, a method yielding 41–88% for analogs .

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may improve target binding compared to chlorine, as seen in fluorophenylurea derivatives with ED₅₀ values <1 μmol/kg .
  • Amide vs. Urea Linkers : Urea-linked compounds (e.g., ) show potent anticonvulsant activity, while amide-linked derivatives (e.g., ) excel in kinase inhibition .

Molecular Interactions and Mechanism

  • Fluorobenzyl Thioethers : The 3-fluorobenzyl group may engage in hydrophobic interactions and halogen bonding, as suggested by docking studies in .
  • Thiadiazole Core : The sulfur-rich structure facilitates π-stacking and hydrogen bonding, critical for binding to enzymes like Akt .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the incorporation of a fluorobenzyl group, enhance its chemical properties and biological interactions.

Structural Characteristics

The structural formula of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₃H₁₈FN₃S₂
Molecular Weight 298.43 g/mol
CAS Number 872594-73-5
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways that regulate physiological processes.
  • Membrane Disruption : By affecting cellular membrane integrity, it may induce apoptosis or alter cell signaling.

Biological Activity

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties.
  • Anticancer Potential : Thiadiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : In a study by , derivatives of thiadiazole were tested against various bacterial strains, demonstrating notable inhibitory effects.
  • Anticancer Activity : A recent investigation found that similar compounds exhibited cytotoxicity against human cancer cell lines, suggesting potential for therapeutic use in oncology .
  • Inflammation Modulation : Research indicated that certain thiadiazole derivatives could reduce inflammation markers in vitro and in vivo models .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the potential therapeutic use of this compound:

Property Description
Solubility Moderate solubility in polar solvents
Bioavailability Predicted to have good oral bioavailability based on structure
Metabolism Likely metabolized via hepatic pathways
Half-life Data not yet available; requires further study

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and acylation. A typical route involves:

Reacting 5-mercapto-1,3,4-thiadiazole with 3-fluorobenzyl bromide to introduce the thioether group.

Acylation of the thiadiazole ring using 3-methylbutanoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert conditions.
Critical parameters include stoichiometric ratios (1:1.2 for thiol:acylating agent), reaction temperature (0–5°C for acylation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-fluorobenzyl, thiadiazole C=N signals at δ 160–165 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~380–385).
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1250 cm⁻¹).
  • HPLC : Assess purity (>95% via C18 column, acetonitrile/water gradient) .

Q. What biological activities are reported for this compound?

  • Methodological Answer : Preliminary studies indicate:

  • Antimicrobial Activity : Tested against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) via broth microdilution .
  • Anticancer Potential : IC50 values of 12–25 µM in HeLa and MCF-7 cell lines (MTT assay, 48-hour exposure) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Catalysts : Introduce triethylamine (1.5 eq.) to neutralize HCl byproducts during acylation .
  • Temperature Control : Maintain acylation at ≤5°C to prevent hydrolysis of the acyl chloride.
  • Purification : Employ gradient elution in flash chromatography to separate unreacted precursors (e.g., 3-fluorobenzyl bromide).
    Table 1 : Yield optimization under varying conditions:
SolventTemp (°C)CatalystYield (%)
DCM0–5None65
DMF25Et3N82
THF0–5Et3N73

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., MTT vs. resazurin assays may yield differing IC50 values due to detection sensitivity).
  • Compound Purity : Re-test batches with HPLC-confirmed purity >98% to exclude impurity-driven artifacts.
  • Cell Line Variability : Validate activity in isogenic cell lines (e.g., p53 wild-type vs. mutant) to assess target specificity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace 3-fluorobenzyl with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects.
  • Substitute 3-methylbutanamide with cyclic amides (e.g., piperidinyl) to enhance metabolic stability.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .

Q. What experimental approaches can elucidate the mechanism of action?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins.
  • Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • Apoptosis Assays : Measure caspase-3/7 activation (Caspase-Glo®) in treated cancer cells .

Data Contradiction Analysis

  • Case Study : Discrepancies in antimicrobial MIC values may arise from:
    • Bacterial Strain Variability : Use ATCC reference strains for cross-study comparisons.
    • Culture Conditions : Standardize inoculum size (1×10⁵ CFU/mL) and growth medium (Mueller-Hinton agar) .

Key Research Gaps and Recommendations

  • Synthetic Chemistry : Develop one-pot methodologies to reduce purification steps.
  • Pharmacology : Conduct ADMET profiling (e.g., hepatic microsome stability) to prioritize derivatives for in vivo studies.
  • Structural Biology : Solve X-ray co-crystal structures with target proteins to guide rational design .

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